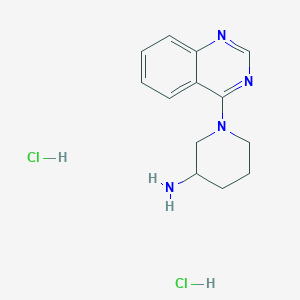
(S)-1-(Quinazolin-4-yl)piperidin-3-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(Quinazolin-4-yl)piperidin-3-amine dihydrochloride is a chemical compound that belongs to the class of quinazoline derivatives. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications. The structure consists of a quinazoline ring attached to a piperidine moiety, which is further functionalized with an amine group. The dihydrochloride form indicates that the compound is present as a salt, which can enhance its solubility and stability.
準備方法
The synthesis of (S)-1-(Quinazolin-4-yl)piperidin-3-amine dihydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or other suitable reagents.
Attachment of the Piperidine Moiety: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the quinazoline intermediate.
Introduction of the Amine Group: The amine group can be introduced via reductive amination or other amination reactions.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability.
化学反応の分析
(S)-1-(Quinazolin-4-yl)piperidin-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the quinazoline ring or other functional groups.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the dihydrochloride salt and formation of the free base.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
(S)-1-(Quinazolin-4-yl)piperidin-3-amine dihydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Chemical Biology: The compound can be used in chemical biology to probe the function of specific proteins or enzymes.
Pharmacology: Research on its pharmacokinetics and pharmacodynamics helps in understanding its potential as a drug candidate.
作用機序
The mechanism of action of (S)-1-(Quinazolin-4-yl)piperidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline ring is known to interact with kinase enzymes, potentially inhibiting their activity. The piperidine moiety may contribute to the binding affinity and specificity of the compound. The exact pathways involved depend on the specific biological context and target.
類似化合物との比較
(S)-1-(Quinazolin-4-yl)piperidin-3-amine dihydrochloride can be compared with other quinazoline derivatives, such as:
Gefitinib: A quinazoline derivative used as an anticancer agent targeting epidermal growth factor receptor (EGFR).
Erlotinib: Another quinazoline-based anticancer drug targeting EGFR.
Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2.
The uniqueness of this compound lies in its specific structure, which may confer distinct biological activities and therapeutic potential compared to other quinazoline derivatives.
特性
分子式 |
C13H18Cl2N4 |
|---|---|
分子量 |
301.21 g/mol |
IUPAC名 |
1-quinazolin-4-ylpiperidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C13H16N4.2ClH/c14-10-4-3-7-17(8-10)13-11-5-1-2-6-12(11)15-9-16-13;;/h1-2,5-6,9-10H,3-4,7-8,14H2;2*1H |
InChIキー |
RPMXJWIHQLPUAC-UHFFFAOYSA-N |
正規SMILES |
C1CC(CN(C1)C2=NC=NC3=CC=CC=C32)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















